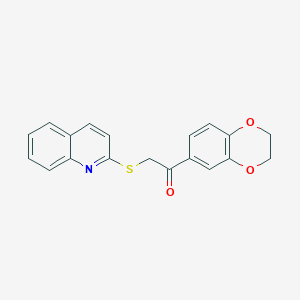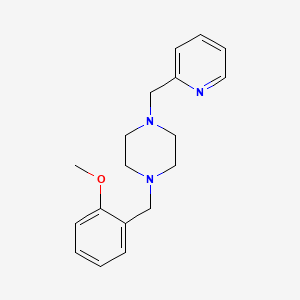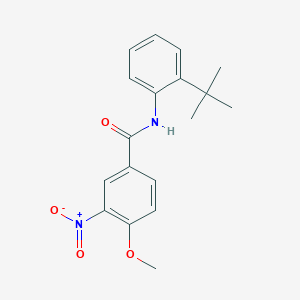
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-quinolinylthio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-quinolinylthio)ethanone, also known as E/Z-QA, is a synthetic compound that has been widely used in scientific research. It belongs to the family of quinoline-based compounds and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
The exact mechanism of action of E/Z-QA is not fully understood. However, studies have suggested that it exerts its effects by modulating various signaling pathways in cells. For example, E/Z-QA has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. It has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
E/Z-QA has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in inflammation. In addition, E/Z-QA has been shown to increase the expression of antioxidant enzymes such as HO-1 and NQO1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of E/Z-QA is its versatility in various laboratory experiments. It can be easily synthesized and has been used in various assays such as cell viability assays, ELISA assays, and Western blotting. However, one limitation of E/Z-QA is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on E/Z-QA. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the exact mechanism of action of E/Z-QA and to explore its potential use in other disease conditions.
Conclusion:
In conclusion, E/Z-QA is a synthetic compound that has shown promising results in various scientific studies. It has been found to possess anti-inflammatory, anti-tumor, and neuroprotective properties. While there are still many unanswered questions about its mechanism of action and potential therapeutic applications, E/Z-QA represents an exciting area of research for future studies.
Métodos De Síntesis
The synthesis of E/Z-QA involves a multi-step process that requires expertise in organic chemistry. The most common method involves the reaction of 2-chloroquinoline with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thioacetic acid to yield E/Z-QA.
Aplicaciones Científicas De Investigación
E/Z-QA has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. In a study published in the Journal of Medicinal Chemistry, E/Z-QA was found to inhibit the growth of cancer cells in vitro and in vivo. Another study published in the Journal of Neurochemistry demonstrated the neuroprotective effects of E/Z-QA in a mouse model of Parkinson's disease.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-quinolin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c21-16(14-5-7-17-18(11-14)23-10-9-22-17)12-24-19-8-6-13-3-1-2-4-15(13)20-19/h1-8,11H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLXUZHRQHLRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-quinolin-2-ylsulfanylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5855467.png)
![4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5855471.png)


![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5855492.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide](/img/structure/B5855500.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-3-fluorobenzamide](/img/structure/B5855508.png)




![methyl 4,5-dimethoxy-2-[(1-piperidinylacetyl)amino]benzoate](/img/structure/B5855558.png)